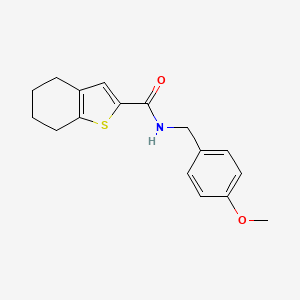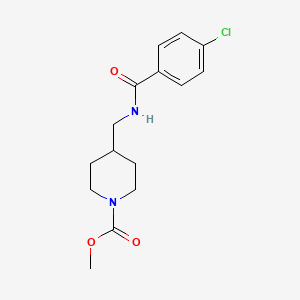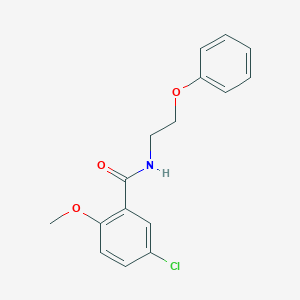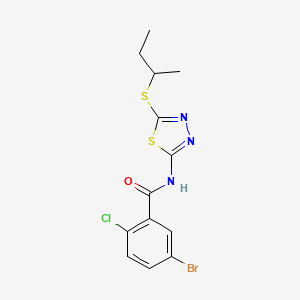
2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would contribute to its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the nitrogen atoms in the pyridine and pyrrolidine rings could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Utilization in Various Organisms
Nicotinamide derivatives, including compounds related to the chemical structure of interest, have been studied for their utilization by mammals, insects, and bacteria. The research highlights the bioactivity of these compounds in the context of pellagra prevention and the metabolic pathways in which they participate. Specifically, nicotinamide methochloride and other pyridine derivatives have been found to be active against pellagra, showing the importance of these compounds in biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).
Biochemical Properties and Individual Variation
The biochemical properties and individual variation in the activity of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds, have been studied extensively. This research provides insights into the enzyme's kinetics, inhibition, and the impact of individual genetic variation on enzyme activity. Such studies are crucial for understanding the role of NNMT in drug metabolism and its potential implications for therapeutic efficacy and toxicity (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Chemical Synthesis and Applications
Research into the chemical synthesis of nicotinamide and nicotinic acid derivatives reveals the versatility of these compounds in organic synthesis and potential applications in drug development and materials science. Studies show that 2-methoxy-3-cyanopyridines can undergo Lewis acid-promoted nucleophilic displacement reactions with organo cuprates to yield nicotinamide derivatives. These synthetic routes offer pathways to novel compounds with potential bioactivity or material properties (Abdel-Aziz, 2007).
Metabolism and Pharmacological Potential
The metabolism of nicotinamide and its derivatives in higher plants has been investigated, with findings suggesting that nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid. This research expands our understanding of nicotinamide's metabolic fate and its potential pharmacological applications, including the synthesis of trigonelline and nicotinic acid 1N-glucoside, compounds of interest in nutritional and medicinal research (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The presence of the pyrrolidine ring suggests that it may interact with its targets in a manner similar to other pyrrolidine-containing compounds . The X-ray co-crystal structure of a similar compound bound to its target highlighted a binding mode almost identical to that of other pyrrolidine-containing compounds .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to influence various biochemical pathways due to their ability to interact with multiple biological targets .
Pharmacokinetics
The presence of the pyrrolidine ring suggests that it may have similar pharmacokinetic properties to other pyrrolidine-containing compounds .
Result of Action
The presence of the pyrrolidine ring suggests that it may have similar effects to other pyrrolidine-containing compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-17-14(4-2-6-19-17)16(23)20-10-12-8-13(11-18-9-12)21-7-3-5-15(21)22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPGJNMSBDSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)
